2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
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Overview
Description
2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a tert-butyl carbamate group
Mechanism of Action
Target of Action
It is mentioned that this compound is used in the preparation of modified macromolecular scaffolds for drug delivery . This suggests that it may interact with various biological targets depending on the specific drug molecules it is designed to deliver.
Mode of Action
The exact mode of action of EN300-1720279 is not specified in the search results. Given its use in drug delivery, it is likely that it interacts with its targets by releasing the drug molecules it carries at the appropriate site of action. The specific interactions would depend on the nature of the drug molecules attached to the EN300-1720279 scaffold .
Pharmacokinetics
As a carrier molecule, its pharmacokinetic properties would be crucial in determining the bioavailability of the drug molecules it carries .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes could influence the action, efficacy, and stability of EN300-1720279. These factors could affect the release of the drug molecules from the EN300-1720279 scaffold and their subsequent interactions with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl carbamate group: This step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.
Attachment of the benzoic acid moiety: The benzoic acid group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
2-[2-(tert-Butoxycarbonylamino)ethoxy]acetic acid: This compound has a similar tert-butyl carbamate group but differs in its overall structure and properties.
4-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid: Another related compound with a similar benzoic acid moiety but different substituents.
Uniqueness
2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHPYPHFNAVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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